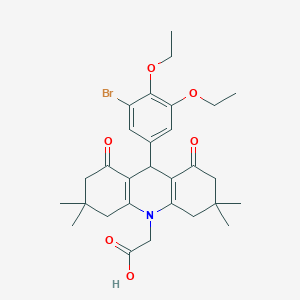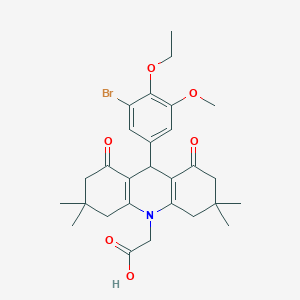![molecular formula C23H15BrN2O3 B302057 N'-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302057.png)
N'-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthofuran compounds are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. Among these compounds, N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been synthesized and studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. The anti-inflammatory activity of the compound could be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. However, the compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One direction could be to investigate its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction could be to study its mechanism of action in more detail to better understand its biological activity. Additionally, further studies could be done to optimize the synthesis method of the compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 5-bromo-2-(2-propynyloxy)benzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable solvent and catalyst. The reaction yields a yellow solid that is purified by recrystallization. The purity and identity of the compound are confirmed by spectroscopic methods such as NMR and IR.
Applications De Recherche Scientifique
N-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antitumor activity against different cancer cell lines, including breast, lung, and liver cancer. The compound has also been studied for its anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Nom du produit |
N'-[5-bromo-2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C23H15BrN2O3 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
N-[(Z)-(5-bromo-2-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15BrN2O3/c1-2-11-28-20-10-8-17(24)12-16(20)14-25-26-23(27)22-13-19-18-6-4-3-5-15(18)7-9-21(19)29-22/h1,3-10,12-14H,11H2,(H,26,27)/b25-14- |
Clé InChI |
GEUFIQOKPUGDJN-QFEZKATASA-N |
SMILES isomérique |
C#CCOC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
C#CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)